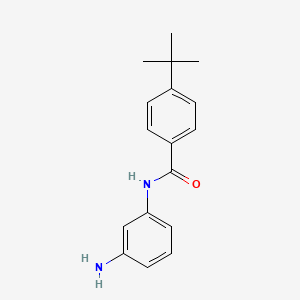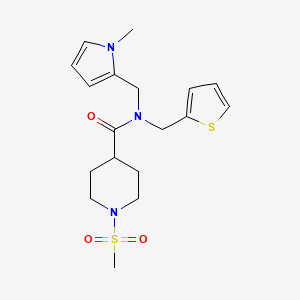
N-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(methylsulfonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(methylsulfonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H25N3O3S2 and its molecular weight is 395.54. The purity is usually 95%.
BenchChem offers high-quality N-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(methylsulfonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(methylsulfonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Interactions
- Research in the field of organic chemistry has explored the synthesis of complex amide compounds and their interactions. For example, the study by Ma et al. (2017) demonstrates the power of amide ligands in facilitating Cu-catalyzed coupling reactions, highlighting the importance of such compounds in pharmaceutical synthesis and the broader chemical industry (Ma et al., 2017).
Molecular Structure and Properties
- Investigations into the molecular structure and properties of related compounds offer insights into their potential applications. For instance, the crystallographic analysis by Yang et al. (2008) of a complex tropane compound sheds light on the significance of molecular conformation in determining the biological activity and chemical reactivity of such molecules (Yang et al., 2008).
Potential Therapeutic Applications
- Research on compounds with similar structures has explored their interaction with biological targets, such as cannabinoid receptors, indicating the potential therapeutic applications of these molecules. Shim et al. (2002) provided insights into the molecular interaction of a cannabinoid receptor antagonist, which could inform the design of new therapeutic agents targeting similar pathways (Shim et al., 2002).
Analytical and Synthetic Chemistry Applications
- The development of analytical methods and new synthetic routes is another area of interest. Studies such as the synthesis and evaluation of novel piperidine-4-carboxamide derivatives for their anti-angiogenic and DNA cleavage activities showcase the diverse applications of these compounds in both therapeutic contexts and chemical synthesis (Kambappa et al., 2017).
Advances in Heterocyclic Chemistry
- The exploration of heterocyclic chemistry, including the synthesis of N,S-containing heterocycles, underscores the importance of such compounds in developing new materials and pharmaceuticals. This area of research provides valuable methodologies for the construction of complex molecular architectures with potential applications in drug development and material science (Dotsenko et al., 2012).
Eigenschaften
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]-1-methylsulfonyl-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S2/c1-19-9-3-5-16(19)13-20(14-17-6-4-12-25-17)18(22)15-7-10-21(11-8-15)26(2,23)24/h3-6,9,12,15H,7-8,10-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQRAGWFKSUTCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(methylsulfonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

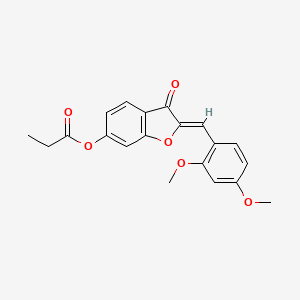
![7-(2-chlorophenyl)-2-(3-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2860787.png)

![tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate](/img/structure/B2860789.png)
![(Z)-4-(2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetyl)hydrazinyl)-4-oxobut-2-enoic acid](/img/structure/B2860790.png)
![5-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)furan-2-carboxamide](/img/structure/B2860792.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxybenzamide hydrochloride](/img/structure/B2860793.png)
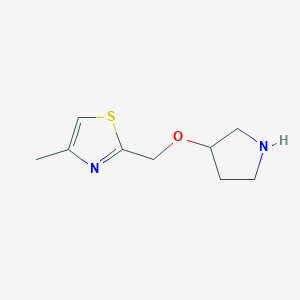
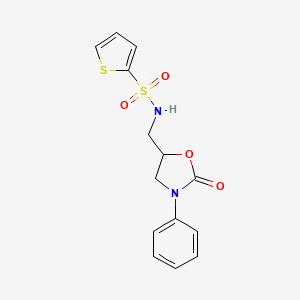
![N-(4-acetylphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2860800.png)

